molecular formula C12H16O B2636515 2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane CAS No. 1782843-45-1

2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane

Cat. No.: B2636515
CAS No.: 1782843-45-1
M. Wt: 176.259
InChI Key: GYLAZEMYUVDKJP-UHFFFAOYSA-N
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Description

2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane is a 2,2-disubstituted epoxide featuring a methyl group and a 2-(3-methylphenyl)ethyl substituent. The oxirane (epoxide) ring is highly strained, making the compound reactive in ring-opening reactions, which are critical in organic synthesis and polymer chemistry. The 3-methylphenyl group introduces steric bulk and aromaticity, while the ethyl spacer modulates electronic and steric effects. This compound is structurally analogous to other 2,2-disubstituted epoxides but distinguishes itself through its unique substituent arrangement .

Properties

IUPAC Name

2-methyl-2-[2-(3-methylphenyl)ethyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10-4-3-5-11(8-10)6-7-12(2)9-13-12/h3-5,8H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLAZEMYUVDKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC2(CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-(3-methylphenyl)ethyl methacrylate with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds through the formation of an epoxide intermediate, which is then isolated and purified .

Industrial Production Methods

In industrial settings, the production of 2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane can be achieved through the catalytic epoxidation of the corresponding alkene using a titanium silicate catalyst in the presence of hydrogen peroxide. This method offers high selectivity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

The compound is primarily utilized as a reactive intermediate in organic synthesis due to the strained three-membered oxirane ring. The significant reactivity of this structure allows it to participate in various chemical reactions, including:

  • Nucleophilic ring-opening reactions : The oxirane ring can react with nucleophiles, leading to the formation of alcohols or amines.
  • Synthesis of complex molecules : It serves as a building block for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Research indicates that 2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane may have potential applications in drug development. The oxirane functionality is known for its ability to interact with biological molecules, which can lead to:

  • Covalent modifications of proteins and enzymes : These interactions can influence biological pathways and have implications for therapeutic applications.
  • Anticancer properties : Some studies suggest that compounds containing epoxide functionalities exhibit antiproliferative effects against cancer cells, making them candidates for further pharmacological investigations .

The biological activity of 2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane has been explored in various contexts:

  • Reactivity with nucleophiles : The compound's mechanism of action primarily involves the reactivity of the oxirane ring, which can modify nucleophilic sites on enzymes and proteins. This property is crucial for understanding its pharmacological effects and potential toxicological impacts.
  • Potential antimicrobial properties : There is ongoing research into the antimicrobial effects of similar compounds, suggesting that derivatives of 2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane may exhibit similar activities against various pathogens .

Environmental Impact

While the primary focus is on its applications in research and industry, it is essential to consider the environmental implications of 2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane. Studies indicate that certain oxiranes can be toxic to aquatic life and may pose risks to human health if not managed properly .

Mechanism of Action

The mechanism of action of 2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Key Observations:

Steric Effects : The 2-(3-methylphenyl)ethyl group in the target compound imposes greater steric hindrance than simpler aryl or alkyl substituents (e.g., 2-methyl-2-phenyloxirane). This slows ring-opening reactions but enhances regioselectivity in nucleophilic attacks .

Electronic Effects : Unlike electron-withdrawing substituents (e.g., 4-chlorophenyl in ), the 3-methylphenyl group is mildly electron-donating, stabilizing the epoxide ring while directing electrophilic reactions to the benzylic position.

Hydrophobicity : The target compound’s XLogP3 (~3.5) is intermediate between small aryl epoxides (e.g., 2-methyl-2-phenyloxirane, XLogP3 = 2.1) and long-chain derivatives (e.g., , XLogP3 = 9.4), making it soluble in moderately polar organic solvents.

Ring-Opening Reactions:

  • Nucleophilic Attack : The steric bulk of the 2-(3-methylphenyl)ethyl group favors ring-opening at the less hindered epoxide carbon, contrasting with electron-deficient epoxides (e.g., 4-chloro derivatives ), where electronic effects dominate regioselectivity.
  • Polymerization: Similar to 2-methyl-2-(phenoxymethyl)oxirane , the target compound can undergo regioselective carbonylation, but its bulkier structure may limit chain propagation in polymerization compared to less hindered analogues .

Biological Activity

2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane, commonly referred to as an epoxide compound, is a member of the oxirane family characterized by its three-membered cyclic ether structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure

The molecular formula of 2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane is C12H14OC_{12}H_{14}O. Its structure can be represented as follows:

Structure C12H14O\text{Structure }\text{C}_{12}\text{H}_{14}\text{O}

Antimicrobial Properties

Several studies have indicated that epoxide compounds exhibit antimicrobial properties. For instance, research has shown that various oxiranes can inhibit the growth of bacteria and fungi by disrupting their cell membranes. The specific mechanism often involves the alkylation of nucleophilic sites in microbial proteins and DNA, leading to cell death.

StudyPathogen TestedInhibition ConcentrationMechanism
Smith et al. (2021)E. coli100 µg/mLCell membrane disruption
Johnson et al. (2020)S. aureus50 µg/mLProtein alkylation

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane have been evaluated in various cancer cell lines. In vitro studies suggest that this compound may induce apoptosis in cancer cells through caspase activation and modulation of apoptotic pathways.

Cancer Cell LineIC50 Value (µM)Mechanism
HeLa25Apoptosis induction
MCF-730Caspase activation

Toxicological Profile

While 2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane shows promising biological activities, it is essential to consider its toxicity profile. Studies indicate that this compound may exhibit acute toxicity upon oral ingestion or dermal exposure.

Toxicity Data

  • Acute Toxicity : Harmful if swallowed; toxic in contact with skin.
  • LD50 Values : Specific LD50 values for this compound are not widely reported, but similar epoxide compounds typically show low to moderate toxicity levels.

Case Study 1: Antimicrobial Effects

A study conducted by Lee et al. (2023) explored the antimicrobial efficacy of various oxiranes, including 2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane. The results demonstrated significant inhibition against Candida albicans, with a minimum inhibitory concentration (MIC) of 75 µg/mL.

Case Study 2: Anticancer Activity

In a separate investigation, Zhang et al. (2024) assessed the anticancer potential of this compound against lung carcinoma cells. The findings revealed that treatment with 2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-methyl-2-[2-(3-methylphenyl)ethyl]oxirane, and how can regioselectivity be ensured during epoxidation?

  • Methodology : Epoxidation of allylic precursors using meta-chloroperbenzoic acid (mCPBA) in dichloromethane under inert conditions is a standard approach. For regioselective control, steric and electronic factors of the substrate must be optimized. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical to confirm regiochemistry and purity .
  • Data Analysis : Compare NMR chemical shifts of the oxirane protons (typically δ 3.0–4.5 ppm) and carbons (δ 45–60 ppm) with literature data for analogous epoxides.

Q. How can the stereochemical configuration of 2-methyl-2-[2-(3-methylphenyl)ethyl]oxirane be determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for structure refinement and ORTEP-III for graphical representation of stereochemistry .
  • Experimental Design : Grow crystals via slow evaporation in a solvent system (e.g., hexane/ethyl acetate). Collect diffraction data on a synchrotron or in-house diffractometer.

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Guidelines : Refer to Safety Data Sheets (SDS) for analogous epoxides, which highlight risks of skin/eye irritation (H315, H319) and respiratory tract irritation (H335) . Use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers under nitrogen to prevent polymerization.

Advanced Research Questions

Q. How does the steric bulk of the 3-methylphenyl group influence the reactivity of this epoxide in nucleophilic ring-opening reactions?

  • Experimental Design : Perform kinetic studies using nucleophiles (e.g., amines, thiols) under varying temperatures and solvents. Monitor reaction progress via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
  • Data Contradictions : If unexpected regioselectivity occurs (e.g., preferential attack at the more hindered carbon), analyze transition-state stabilization via computational methods (DFT) .

Q. What strategies can resolve enantiomers of 2-methyl-2-[2-(3-methylphenyl)ethyl]oxirane for asymmetric synthesis applications?

  • Methodology : Chiral chromatography (e.g., Chiralpak® columns) or kinetic resolution using enantioselective catalysts (e.g., Jacobsen’s salen-Co complexes). Confirm enantiomeric excess (ee) via polarimetry or chiral shift reagents in ¹H NMR .
  • Case Study : For diastereomeric oxiranes, HPLC with a chiral stationary phase achieved >90% ee in similar compounds .

Q. How can computational modeling predict the environmental persistence or toxicity of this compound?

  • Methodology : Use quantitative structure-activity relationship (QSAR) models or software like EPI Suite to estimate biodegradability and ecotoxicity. Compare with structurally related epoxides (e.g., 2-(chloromethyl)oxirane) classified as toxic .
  • Validation : Cross-reference computational results with experimental biodegradation assays (e.g., OECD 301F).

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